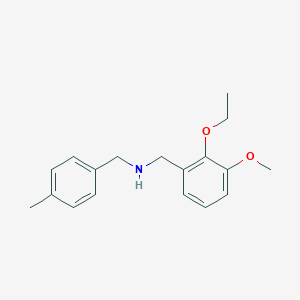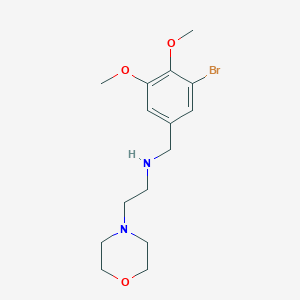![molecular formula C14H20N2O4 B262769 Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate, also known as MTHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTHC is a hydrazine derivative that has been synthesized by researchers to study its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用機序
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate exerts its effects through the inhibition of specific enzymes and biochemical pathways. It has been shown to inhibit the activity of chitin synthase, which is an essential enzyme for insect growth and development. Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has also been shown to inhibit the activity of certain enzymes involved in tumor cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in tumor cells. Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has also been shown to inhibit the growth and development of insects and plants, making it a potential insecticide and herbicide.
実験室実験の利点と制限
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has several advantages for laboratory experiments. It is easy to synthesize and purify, making it readily available for research applications. Additionally, Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate exhibits potent biological activity, making it a useful tool for studying various biological processes. However, Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has some limitations for laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate. One area of interest is the development of Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate-based insecticides and herbicides for agricultural applications. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate and its potential applications in cancer treatment. Finally, the development of novel Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate derivatives with improved biological activity and reduced toxicity is an area of ongoing research.
合成法
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate can be synthesized through a multi-step process that involves the reaction of tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate product is then reacted with hydrazine hydrate to form Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate. The synthesis of Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has been optimized to achieve high yields and purity, making it suitable for various research applications.
科学的研究の応用
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has also been studied for its potential use as an insecticide, due to its ability to inhibit insect chitin synthesis. Additionally, Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has been studied for its potential use as a herbicide, due to its ability to inhibit plant growth.
特性
製品名 |
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
methyl N-[[2-(4-tert-butylphenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)10-5-7-11(8-6-10)20-9-12(17)15-16-13(18)19-4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
InChIキー |
RRCVAXYHYYDMJP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)OC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)

![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)

![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)

